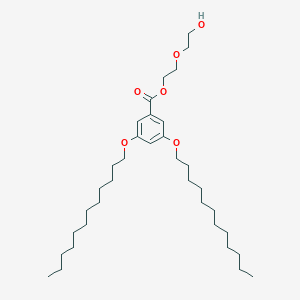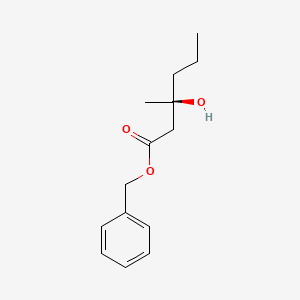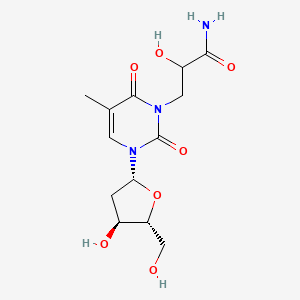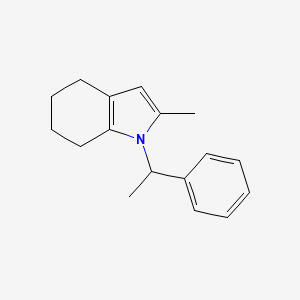
2-(2-Hydroxyethoxy)ethyl 3,5-bis(dodecyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyethoxy)ethyl 3,5-bis(dodecyloxy)benzoate is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of multiple functional groups, including hydroxyl, ether, and ester groups, which contribute to its diverse reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)ethyl 3,5-bis(dodecyloxy)benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,5-dihydroxybenzoic acid with dodecyl bromide to form 3,5-bis(dodecyloxy)benzoic acid. This intermediate is then esterified with 2-(2-hydroxyethoxy)ethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyethoxy)ethyl 3,5-bis(dodecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ether and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the ester groups can produce primary alcohols.
Applications De Recherche Scientifique
2-(2-Hydroxyethoxy)ethyl 3,5-bis(dodecyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and surfactants.
Mécanisme D'action
The mechanism by which 2-(2-Hydroxyethoxy)ethyl 3,5-bis(dodecyloxy)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and ether groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that further modulate biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Hydroxyethoxy)ethyl benzoate
- 3,5-Bis(dodecyloxy)benzoic acid
- 2-(2-Hydroxyethoxy)ethyl 3,5-dimethoxybenzoate
Uniqueness
Compared to similar compounds, 2-(2-Hydroxyethoxy)ethyl 3,5-bis(dodecyloxy)benzoate stands out due to its combination of functional groups, which confer unique reactivity and versatility. Its ability to participate in a wide range
Propriétés
Numéro CAS |
594815-62-0 |
|---|---|
Formule moléculaire |
C35H62O6 |
Poids moléculaire |
578.9 g/mol |
Nom IUPAC |
2-(2-hydroxyethoxy)ethyl 3,5-didodecoxybenzoate |
InChI |
InChI=1S/C35H62O6/c1-3-5-7-9-11-13-15-17-19-21-24-39-33-29-32(35(37)41-28-27-38-26-23-36)30-34(31-33)40-25-22-20-18-16-14-12-10-8-6-4-2/h29-31,36H,3-28H2,1-2H3 |
Clé InChI |
LTELGULBUGEWOL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)OCCOCCO)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(3,3-Dimethylbut-1-yn-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14211422.png)


![Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate](/img/structure/B14211428.png)

![1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one](/img/structure/B14211438.png)

![4-Amino-1-[(4-fluorophenyl)methyl]piperidine-4-carbonitrile](/img/structure/B14211445.png)

![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)tellanyl]trisilane](/img/structure/B14211460.png)

![1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14211488.png)
![1-[2-Methyl-6-[(4-methylphenyl)carbamoylamino]phenyl]-3-(4-methylphenyl)urea](/img/structure/B14211508.png)

